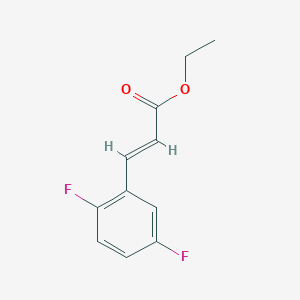

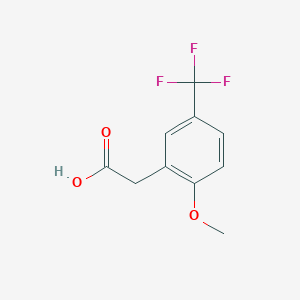

Ethyl 3-(2,5-difluorophenyl)acrylate

Übersicht

Beschreibung

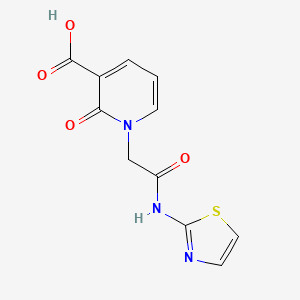

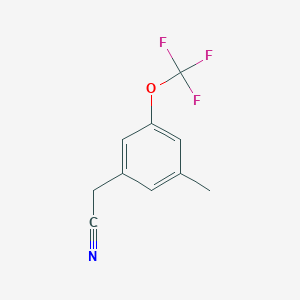

Ethyl 3-(2,5-difluorophenyl)acrylate is a chemical compound with the molecular formula C11H10F2O2 . It is an ester of acrylate, which is a family of vinyl polymers made from acrylate monomers .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of the corresponding benzoylchloride with ethyl acrylate in a solvent or mixed solvent . The reaction’s progress is typically monitored by TLC (Thin Layer Chromatography) and the product is purified by vacuum filtration followed by a crystallization process .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. The compound has a molecular weight of 212.193 Da . Further structural analysis can be done using techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and XRD (X-ray Diffraction) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. Acrylates are known for their good impact toughness, transparency, elasticity, and fairly good heat and oil resistance .Wissenschaftliche Forschungsanwendungen

Polymer Manufacturing

Ethyl acrylate, a component structurally related to Ethyl 3-(2,5-difluorophenyl)acrylate, is extensively used in polymer manufacturing. Studies have shown that ethyl acrylate can react with glutathione and protein, leading to the formation of [14C]3-(glutathion-S-yl)ethylpropionate or covalently bound protein adducts. This understanding is essential in the context of polymer chemistry and the safety of materials involving ethyl acrylate derivatives (Potter & Tran, 1992).

Electrochemical Applications

Investigations into the electrochemical behavior of electropolymerized acrylates, like 2-(3-thienyl)ethyl acrylate, have provided insights into their potential for advanced applications. The behavior of these polymers under conditions of electron beam irradiation is particularly relevant, as it affects their oxidation properties, which is critical for applications in electronics and sensor technologies (Hogervorst et al., 1993).

Chemical Reactivity Analysis

Ethyl acrylate derivatives, like this compound, have been the subject of combined experimental and theoretical studies to analyze their chemical reactivity. Such analyses, including quantum chemical calculations, have been performed to understand the interactions within these molecules, which is crucial for their application in synthesizing various compounds, including heterocyclic ones (Rawat & Singh, 2015).

Corrosion Inhibition

Derivatives of ethyl acrylate have been studied for their role in corrosion inhibition, particularly in the context of mild steel protection. This research has included experimental techniques like electrochemical impedance spectroscopy and potentiodynamic polarization methods. Understanding how these compounds interact with metal surfaces and inhibit corrosion is vital for their potential application in protective coatings and industrial maintenance (Lgaz et al., 2017).

Synthesis of Pyrrole Derivatives

Ethyl acrylate derivatives are also used in the synthesis of pyrrole derivatives, a class of organic compounds with various applications. Studies have explored reactions like cycloaddition involving these acrylates, contributing to the field of organic synthesis and the development of new pharmaceutical and chemical entities (Santo et al., 1998).

Transamination and Aza-Annulation Reactions

In the context of green chemistry, ethyl acrylate derivatives have been used in solvent-free synthesis processes. These reactions, including transamination and aza-annulation, are performed under environmentally friendly conditions and are important for sustainable chemical processes (Meddad et al., 2001).

Eigenschaften

IUPAC Name |

ethyl (E)-3-(2,5-difluorophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O2/c1-2-15-11(14)6-3-8-7-9(12)4-5-10(8)13/h3-7H,2H2,1H3/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLINBLOBAIWBEQ-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(C=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(C=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B1451333.png)